molecular formula C14H13N3O5S2 B2955134 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide CAS No. 1171241-39-6

5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide

Cat. No.: B2955134
CAS No.: 1171241-39-6
M. Wt: 367.39
InChI Key: NLQRTNBKVPRBTK-UHFFFAOYSA-N
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Description

This compound features a bis-heterocyclic architecture with dual furan rings and a 4-methylthiazole moiety linked via a sulfamoyl-carboxamide bridge. Its molecular formula, C₁₅H₁₃N₃O₅S₂, suggests moderate polarity due to the sulfamoyl and carboxamide groups, which may influence solubility and pharmacokinetic properties. The structural complexity positions it within a class of molecules explored for antimicrobial, antifungal, or enzyme-inhibitory activities, though explicit pharmacological data are absent in the evidence .

Properties

IUPAC Name

5-(furan-2-ylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S2/c1-9-8-23-14(16-9)17-13(18)11-4-5-12(22-11)24(19,20)15-7-10-3-2-6-21-10/h2-6,8,15H,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQRTNBKVPRBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and thiazole intermediates, followed by their coupling through sulfonamide and carboxamide linkages. Common reagents used in these reactions include:

  • Furan-2-carboxylic acid
  • 4-methylthiazole
  • Sulfonyl chlorides
  • Amine bases

Reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation : The furan rings can be oxidized to form furanones.
  • Reduction : The sulfonamide group can be reduced to amines.
  • Substitution : The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate, hydrogen peroxide.
  • Reducing agents : Lithium aluminum hydride, sodium borohydride.
  • Substitution reagents : Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furanones, while reduction of the sulfonamide group may produce primary amines.

Scientific Research Applications

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
  • Medicine : Explored for its potential therapeutic effects in treating diseases.
  • Industry : Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a biological process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s uniqueness lies in its sulfamoyl-carboxamide bridge connecting furan and thiazole rings. Key analogs include:

Compound Name Key Structural Features Molecular Weight Potential Activity Evidence Source
N'1-(4-methylthiazol-2-yl)sulphanilamide Sulfonamide-thiazole linkage 229.3 g/mol Antimicrobial (inferred)
N-[5-(4-nitrophenylsulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide Furan-carboxamide + nitrobenzenesulfonyl-thiazole 379.37 g/mol Undisclosed (structural probe)
5-(4-acetylphenyl)-N-(4-morpholinophenyl)furan-2-carboxamide Furan-carboxamide + morpholine-phenyl 406.44 g/mol Research chemical (no data)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Sulfamoyl-benzamide + oxadiazole-furan 485.56 g/mol Antifungal (tested)

Key Observations :

  • Sulfamoyl vs.
  • Thiazole vs. Oxadiazole : Replacement of the thiazole ring with a 1,3,4-oxadiazole (as in LMM11) reduces aromatic nitrogen content, which could alter electron distribution and bioactivity .
  • Substituent Effects : The 4-methylthiazole in the target compound may confer steric hindrance compared to unsubstituted thiazoles, affecting receptor interactions .
Physicochemical Properties
  • Solubility: The sulfamoyl-carboxamide bridge likely increases water solubility compared to non-polar analogs like 5-(4-acetylphenyl)-N-(4-morpholinophenyl)furan-2-carboxamide .
  • Bioavailability : The 4-methylthiazole group may enhance metabolic stability relative to unmethylated thiazoles, as seen in pharmacophore optimization trends .

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